Imidazo[2,1-a]isoquinoline

PAF receptor antagonism platelet aggregation GPCR pharmacology

Imidazo[2,1-a]isoquinoline is a tricyclic N-heterocycle formed by the fusion of an imidazole ring at the [2,1-a] face of an isoquinoline nucleus. This scaffold has been validated across multiple therapeutic target classes including platelet-activating factor (PAF) receptor antagonism, antitumor signal transduction inhibition, and non-hormonal pregnancy termination, and it is increasingly explored as a fluorescent core for optoelectronic applications.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B1217647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-a]isoquinoline
Synonymsimidazo(2,1-a)isoquinoline
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN3C2=NC=C3
InChIInChI=1S/C11H8N2/c1-2-4-10-9(3-1)5-7-13-8-6-12-11(10)13/h1-8H
InChIKeyBYLPZVAKOZYZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-a]isoquinoline Scaffold: Core Properties, Comparator Landscape, and Procurement Rationale


Imidazo[2,1-a]isoquinoline is a tricyclic N-heterocycle formed by the fusion of an imidazole ring at the [2,1-a] face of an isoquinoline nucleus. This scaffold has been validated across multiple therapeutic target classes including platelet-activating factor (PAF) receptor antagonism, antitumor signal transduction inhibition, and non-hormonal pregnancy termination, and it is increasingly explored as a fluorescent core for optoelectronic applications [1]. Procurement decisions involving this scaffold require differentiation from its closest structural and functional analogs—namely imidazo[1,2-a]isoquinoline (regioisomer), benzo[4,5]imidazo[2,1-a]isoquinoline (benzannulated), triazolo[5,1-a]isoquinoline (heteroatom-replaced), and pyrrolo[2,1-a]isoquinoline (heterocycle-variant)—because fusion topology, ring oxidation state, and heteroatom composition each dictate distinct pharmacological and photophysical phenotypes [2].

Why Generic Substitution Fails for Imidazo[2,1-a]isoquinoline: Ring-Fusion Topology and Oxidation State Dictate Biological Outcome


The imidazo[2,1-a]isoquinoline architecture is not interchangeable with its regioisomeric imidazo[1,2-a]isoquinoline, its benzannulated benzo[4,5]imidazo[2,1-a]isoquinoline, or its heteroatom-substituted triazolo[5,1-a]isoquinoline congeners. Structure–activity relationship (SAR) studies on the antitumor lead SDZ 62-434 demonstrated that removal of the saturated 2,3-dihydro ring B completely abrogates antitumor activity, while the corresponding isoquinolin-1-one bioisosteres—which mimic the [2,1-a] fusion but lack the imidazole nitrogen—show no activity in the identical cell panel [1]. In the PAF antagonist series, the imidazo[2,1-a]isoquinoline core confers a non-charged pharmacophore that is topologically distinct from the thieno-triazolodiazepine scaffold of WEB 2086, directly influencing oral pharmacokinetics and selectivity profiles [2]. For fluorescence applications, the quantum yield of the core imidazo[2,1-a]isoquinoline (Φ = 0.03–0.16) is an order of magnitude lower than pyrrolo[2,1-a]isoquinoline (Φ = 0.54–0.64), yet partial saturation to the 5,6-dihydro derivative elevates Φ to ~14%—demonstrating that even oxidation-state modifications within the same nominal scaffold class produce vastly different material properties [3].

Quantitative Differentiation Evidence: Imidazo[2,1-a]isoquinoline vs. Closest Structural and Functional Comparators


PAF Receptor Antagonism: Imidazo[2,1-a]isoquinoline (SDZ-64-412) Achieves 2.8-Fold Greater Potency than the Structurally Distinct Antagonist WEB-2086 in Human Platelet Aggregation

The 2,3-dihydroimidazo[2,1-a]isoquinoline derivative SDZ 64-412 inhibits PAF-induced human platelet aggregation with an IC₅₀ of 60 nM and exhibits complete selectivity—no inhibition of epinephrine-, ADP-, or collagen-induced aggregation is observed at concentrations up to 100 µM [1]. By comparison, the thieno-triazolodiazepine PAF antagonist WEB 2086, which represents an alternative chemotype, inhibits PAF-induced platelet aggregation with an IC₅₀ of 0.17 µM (170 nM), yielding an approximately 2.8-fold potency advantage for the imidazo[2,1-a]isoquinoline scaffold when both are measured in human platelet-rich plasma [2].

PAF receptor antagonism platelet aggregation GPCR pharmacology

In Vivo Antitumor Efficacy: SDZ-62-434 Outperforms the Clinical Cytostatic Agent Edelfosine on a Milligram-per-Kilogram Basis in the Meth A Fibrosarcoma Model

In a direct head-to-head in vivo comparison, the 2,3-dihydroimidazo[2,1-a]isoquinoline SDZ 62-434 was more effective than the clinical cytostatic agent edelfosine in increasing the number of survivors and reducing tumor volume in the oral mouse Meth A fibrosarcoma model when both were administered on an equivalent mg/kg basis [1]. In vitro, SDZ 62-434 exhibited broad antiproliferative activity across a panel of human solid and haematological malignancy cell lines, with IC₅₀ values ranging from 5 µM to 111 µM following 24 h exposure in an MTT assay; notably, the MCF-7 doxorubicin-resistant variant showed no cross-resistance to SDZ 62-434, and only 2–3 fold cross-resistance was observed in doxorubicin- and cisplatin-resistant A2780 ovarian carcinoma lines—indicating that SDZ 62-434 operates through a mechanism distinct from that of these standard chemotherapeutics [2].

antitumor fibrosarcoma in vivo efficacy

Pregnancy-Terminating Activity: 2-Aryl Imidazo[2,1-a]isoquinolines Demonstrate Potent Oral Efficacy (ED₅₀ = 0.94–1.10 mg/kg/day) with Low First-Pass Effects, Distinct from the Triazolo[5,1-a]isoquinoline Series

Two 2-aryl imidazo[2,1-a]isoquinoline derivatives (compounds 21 and 22) were evaluated for pregnancy-terminating activity following oral administration in hamsters. Compound 21 exhibited a median effective dose (ED₅₀) of 0.943 mg/kg/day and compound 22 an ED₅₀ of 1.099 mg/kg/day, both achieving 100% anti-implantation efficacy at oral doses of 12.5, 25.0, and 50.0 mg/kg/day over 3 days, with evidence of low first-pass effects [1]. The benchmark triazolo[5,1-a]isoquinoline L14105—the most potent pregnancy-terminating agent identified in earlier series—demonstrates an ED₅₀ of 0.2 mg/kg/day orally, approximately 4.7–5.5 fold more potent than the imidazo[2,1-a]isoquinoline compounds [2]. However, the imidazo[2,1-a]isoquinoline scaffold provides a structurally distinct, non-triazole heterocyclic framework that retains high efficacy and favorable oral absorption, offering an alternative chemotype for reproductive pharmacology where triazole-related metabolic or toxicological liabilities may be a concern.

non-hormonal contragestational pregnancy termination oral bioavailability

Photoluminescence Quantum Yield Enhancement: 5,6-Dihydroimidazo[2,1-a]isoquinoline Achieves ~14% Φ via Oxidation-State Tuning, a ~100-Fold Improvement Over the Fully Unsaturated Core

The fully unsaturated imidazo[2,1-a]isoquinoline core exhibits a low fluorescence quantum yield (Φ = 0.03–0.16) in DMSO solution, substantially below that of the structurally analogous pyrrolo[2,1-a]isoquinoline scaffold (Φ = 0.54–0.64) [1]. However, partial saturation of the imidazole ring to the 5,6-dihydro oxidation state dramatically enhances photoluminescence: the CF₃-substituted 5,6-dihydroimidazo[2,1-a]isoquinoline derivative 3w achieves a quantum yield of 14.1% in CH₂Cl₂ solution, with strong emission in both solution and solid-state powders, enabling its application as a blue OLED emitter [2].

organic fluorophores quantum yield blue OLED materials

Kinase Inhibition Scaffold Evolution: Benzimidazo[2,1-a]isoquinoline-3-carboxylic Acid Achieves Sub-Micromolar CaM-KK Inhibition (Ki = 0.04–0.2 µM) with >80-Fold Kinase Selectivity

The benzannulated derivative 7-oxo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinoline-3-carboxylic acid (STO-609) demonstrates potent and selective inhibition of Ca²⁺/calmodulin-dependent kinase kinase (CaM-KK), with Ki values of 0.2 µM and 0.04 µM for the α and β isotypes, respectively [1]. Selectivity profiling reveals >80-fold discrimination over CaMK1, CaMK2, CaMK4, MLCK, PKA, PKC, and p42 MAPK—establishing the benzimidazo[2,1-a]isoquinoline architecture as a privileged kinase inhibitor scaffold with a selectivity window that is rare among ATP-competitive chemotypes [1]. This contrasts with the simpler tricyclic imidazo[2,1-a]isoquinoline derivatives such as 2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline, which exhibits only weak binding to the oxysterol receptor LXR-β (IC₅₀ = 6.75 × 10⁴ nM) when screened against nuclear hormone receptor panels [2].

CaM kinase kinase kinase selectivity chemical biology tool

Evidence-Anchored Application Scenarios for Imidazo[2,1-a]isoquinoline Scaffolds


PAF Receptor Pharmacology and Inflammatory Disease Drug Discovery

The 2,3-dihydroimidazo[2,1-a]isoquinoline series provides a validated, non-charged PAF receptor antagonist template exemplified by SDZ 64-412 (IC₅₀ = 60 nM) and SDZ 62-434 [1]. The scaffold's selectivity profile (>1,666-fold discrimination over epinephrine/ADP/collagen pathways) and oral bioavailability make it a rational choice for programs targeting PAF-driven inflammatory conditions including asthma, endotoxemia, and anaphylaxis [1]. Procurement of the 5-aryl-2,3-dihydro core structure enables rapid analoging with established SAR from the Sandoz/Novartis medicinal chemistry campaigns.

Anticancer Lead Optimization Starting from a Clinically Advanced Chemotype

SDZ 62-434, a 2,3-dihydroimidazo[2,1-a]isoquinoline, entered Phase I clinical trials as an antitumor agent after demonstrating superior in vivo efficacy compared to edelfosine in the Meth A fibrosarcoma model and exhibiting minimal cross-resistance with doxorubicin and cisplatin in vitro [2]. Cancer pharmacology groups seeking a signal-transduction-directed cytostatic with a defined mechanism (DNA synthesis inhibition > protein synthesis inhibition, PAF-receptor-independent cytotoxicity) should prioritize the 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline scaffold over the less active isoquinolin-1-one bioisosteres that lack the imidazo ring [2].

Non-Hormonal Fertility Control Agents with Oral Activity

For reproductive biology programs targeting post-implantation pregnancy termination via non-hormonal mechanisms, 2-aryl imidazo[2,1-a]isoquinolines offer a defined quantitative starting point: compound 21 achieves an ED₅₀ of 0.943 mg/kg/day with 100% anti-implantation efficacy at oral doses as low as 12.5 mg/kg/day and documented low first-pass effects [3]. This scaffold provides an alternative to the more potent but structurally distinct triazolo[5,1-a]isoquinoline L14105 (ED₅₀ = 0.2 mg/kg/day), which may be advantageous when triazole-related toxicological or metabolic concerns dictate chemotype diversification [3].

Blue OLED Materials Development Using 5,6-Dihydroimidazo[2,1-a]isoquinoline Emitters

Organic electronics laboratories developing blue-emitting materials can procure 5,6-dihydroimidazo[2,1-a]isoquinoline building blocks as a scaffold with demonstrated device-relevant photoluminescence: quantum yields up to 14.1% in solution, strong solid-state emission, and successful integration into blue OLED prototypes [4]. This oxidation state is critical—the fully unsaturated imidazo[2,1-a]isoquinoline core (Φ = 0.03–0.16) is unsuitable for emissive applications, making the 5,6-dihydro specification essential for procurement specifications [4].

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